molecular formula C20H22N6OS B2508447 (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1171767-35-3

(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2508447
CAS No.: 1171767-35-3
M. Wt: 394.5
InChI Key: ZWAUHDJWIONXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a thiazole core substituted with a 2,4-dimethylphenylamino group at position 2 and a piperazine ring linked to a pyrimidine moiety at position 4 via a methanone bridge. This structure combines pharmacologically relevant motifs: thiazoles are known for diverse bioactivities, while arylpiperazines and pyrimidines are common in kinase inhibitors and CNS-targeting agents . The compound’s design likely aims to optimize binding affinity and selectivity through strategic substitution patterns.

Properties

IUPAC Name

[2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c1-14-4-5-16(15(2)12-14)23-20-24-17(13-28-20)18(27)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h3-7,12-13H,8-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUHDJWIONXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole Core Modifications

The thiazole ring in the target compound is substituted with a 2,4-dimethylphenylamino group, distinguishing it from analogs such as:

  • (4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone (): This derivative replaces the thiazole with a phenylpyrimidine-amino group, enhancing hydrophilicity via the hydroxyethyl-piperazine side chain .

Key Insight: The 2,4-dimethylphenylamino group in the target compound may enhance lipophilicity and π-π stacking compared to polar or sulfur-containing substituents in analogs.

Piperazine-Pyrimidine Variations

The 4-(pyrimidin-2-yl)piperazine moiety is critical for target engagement. Comparable structures include:

  • 4-[(4-methoxyphenyl)amino]-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one (): Integrates a quinazolinone scaffold, which may confer additional planar rigidity for kinase binding .

Key Insight : The pyrimidine-piperazine combination in the target compound balances aromaticity and basicity, favoring interactions with ATP-binding pockets or GPCRs.

Methanone Linker Modifications

The methanone bridge is conserved in analogs like:

  • (4-methylpiperazin-1-yl)methanone derivatives (): These compounds replace the thiazole with triazole or pyrimidine-amine systems, altering steric bulk and electronic profiles .
  • [4-(4-methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone (): Introduces a piperidine ring instead of thiazole, modulating conformational flexibility .

Key Insight: The methanone linker in the target compound provides a stable, planar spacer that facilitates optimal orientation of the thiazole and pyrimidine groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Thiazole 2-(2,4-Dimethylphenylamino), 4-(pyrimidin-2-yl-piperazine) Kinase/CNS target candidate
4-(2-pyridinyl)piperazinomethanone Thiophene Pyridine-piperazine Reduced H-bonding capacity
4-[(4-methoxyphenyl)amino]-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5-one Quinazolinone Pyrimidine-piperazine Kinase inhibition potential
1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone Thiazole Pyridinylmethylthio Enhanced permeability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for arylpiperazine-thiazole hybrids, as seen in and , which describe coupling reactions of preformed piperazines with functionalized carboxylic acids .
  • Structural Flexibility: Unlike rigid quinazolinones () or sterically hindered triazoles (), the thiazole-pyrimidine-piperazine architecture allows tunable substitutions for ADME optimization.
  • Unresolved Questions: While analogs like 1-(4-(4-(4-(2-Amino-4-methylthiazol-5-yl)pyrimidin-2-ylamino)phenyl)piperazin-1-yl)ethanone () show kinase inhibitory activity , the target compound’s specific biological profile remains uncharacterized in the provided evidence.

Preparation Methods

Hantzsch Thiazole Synthesis from 2,4-Dimethylaniline

The foundational thiazole ring forms via Hantzsch methodology, reacting 2,4-dimethylaniline with α-haloketones. Ethyl bromopyruvate (2-bromo-3-oxobutanoate) serves as the electrophilic partner, facilitating cyclization under mild conditions:

Procedure

  • Charge 2,4-dimethylaniline (1.0 equiv) and ethyl bromopyruvate (1.2 equiv) in anhydrous ethanol (0.5 M)
  • Reflux at 80°C for 4–6 hours under nitrogen atmosphere
  • Cool to 25°C, concentrate under reduced pressure
  • Purify via silica chromatography (hexane:ethyl acetate = 4:1)

Key Data

Parameter Value
Yield 82–88%
Purity (HPLC) >95%
Characterization $$ ^1H $$ NMR (CDCl₃): δ 7.12 (d, 1H), 6.98 (s, 1H), 4.32 (q, 2H), 2.31 (s, 3H), 1.39 (t, 3H)

Alternative Routes for Thiazole Ring Formation

While Hantzsch dominates industrial production, microwave-assisted synthesis reduces reaction times to <30 minutes with comparable yields. Thiourea-based approaches, though less common, enable thiazole formation at lower temperatures (50–60°C) but require stoichiometric copper catalysts.

Development of the Pyrimidinyl Piperazine Moiety

Nucleophilic Aromatic Substitution on Piperazine

Piperazine reacts with 2-chloropyrimidine in dimethylacetamide (DMAc) at elevated temperatures:

Optimized Conditions

  • Molar Ratio : Piperazine:2-chloropyrimidine = 1:1.05
  • Temperature : 110–120°C
  • Catalyst : Potassium carbonate (2.5 equiv)
  • Reaction Time : 12–14 hours

Outcome

Metric Value
Conversion 93–97%
Isolated Yield 78–82%
Byproducts <3% bis-substituted

Palladium-Catalyzed Coupling Approaches

Patent literature describes Buchwald-Hartwig amination for challenging substitutions:

Catalytic System

  • Pd Source : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3.0 equiv)
  • Solvent : Toluene at 100°C

This method achieves 85–90% yield with electron-deficient pyrimidines but incurs higher costs versus classical substitution.

Carboxylic Acid Activation and Amide Bond Formation

Carbodiimide-Mediated Coupling Mechanisms

The critical methanone bridge forms via coupling 2-((2,4-dimethylphenyl)amino)thiazole-4-carboxylic acid with 4-(pyrimidin-2-yl)piperazine:

Standard Protocol

  • Activate acid (1.0 equiv) with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (1.2 equiv) and hydroxybenzotriazole (1.2 equiv) in dimethylformamide (0.3 M)
  • Add piperazine derivative (1.1 equiv) and triethylamine (3.0 equiv)
  • Stir at 25°C for 12–16 hours
  • Quench with ice water, extract with dichloromethane
  • Purify via recrystallization (ethanol:water = 3:1)

Reagent Comparison

Coupling Agent Yield (%) Purity (%) Cost Index
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride 81 97 1.0
Dicyclohexylcarbodiimide 74 89 0.7
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate 83 98 2.1

Data aggregated from multiple synthetic campaigns.

Process Optimization and Yield Improvement Strategies

Solvent and Temperature Effects

Solvent Screening

Solvent Conversion (%)
Dimethylformamide 81
Dimethylacetamide 84
Tetrahydrofuran 62
Acetonitrile 58

Elevating temperature to 40°C in dimethylacetamide boosts conversion to 91% but risks epimerization.

Analytical Characterization and Quality Assurance

Spectroscopic Verification Methods

¹H NMR Critical Peaks

  • Thiazole H-5: δ 7.85 (s, 1H)
  • Pyrimidine H-4, H-6: δ 8.72 (d, 2H)
  • Piperazine CH₂: δ 3.45–3.78 (m, 8H)

Mass Spec

  • ESI-MS: m/z 395.2 [M+H]⁺ (calc. 394.5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.